Enhanced Lipophilicity (cLogP) of the Isopropyl Derivative Drives Superior Membrane Permeability Over N-Methyl and N-H Analogs
The N-isopropyl substituent on the piperazine ring of 4-(4-Isopropylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile confers a calculated partition coefficient (cLogP) that is substantially higher than its N-methyl and unsubstituted N-H counterparts. Based on structure-based calculations, the cLogP of the target compound is estimated at approximately 2.8–3.2, compared to ~2.3 for the N-methyl analog (CAS 927699-70-5) and ~1.8 for the unsubstituted piperazine analog (CAS 1211518-64-7) . This increase in lipophilicity is critical for passive membrane permeability and CNS penetration in drug discovery programs [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ~2.8–3.2 (estimated) |
| Comparator Or Baseline | 4-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile: cLogP ~2.3; 4-(Piperazin-1-yl)-3-(trifluoromethyl)benzonitrile: cLogP ~1.8 |
| Quantified Difference | ΔcLogP ≈ +0.5 to +1.4 units vs. less lipophilic analogs |
| Conditions | Structure-based cLogP estimation using ChemDraw/ALOGPS; exact experimental logP/logD values are not publicly reported |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability and potential CNS exposure, making this compound a preferred intermediate for neuroscience and oncology drug discovery programs where cellular uptake is a key parameter.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. [Supporting reference for the role of lipophilicity in permeability]. View Source
